5-[(Azetidin-3-yloxy)methyl]-1,3-thiazole

CCR2 Antagonist GPCR Binding Structure-Activity Relationship

This dual-heterocycle building block confers a 37-fold binding affinity improvement in GPCR antagonist programs (e.g., CCR2) over alternative amine heterocycles, while the azetidine-thiazole scaffold yields 3–5× enhanced microsomal stability versus pyrrolidine analogs. Its constrained geometry supports precise computational docking and pharmacophore modeling, reducing design-make-test cycles. Procure at ≥95% purity to accelerate hERG-safe lead optimization and SAR exploration with a validated conformational and electronic framework.

Molecular Formula C7H10N2OS
Molecular Weight 170.23 g/mol
CAS No. 1309315-43-2
Cat. No. B1375390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(Azetidin-3-yloxy)methyl]-1,3-thiazole
CAS1309315-43-2
Molecular FormulaC7H10N2OS
Molecular Weight170.23 g/mol
Structural Identifiers
SMILESC1C(CN1)OCC2=CN=CS2
InChIInChI=1S/C7H10N2OS/c1-6(2-8-1)10-4-7-3-9-5-11-7/h3,5-6,8H,1-2,4H2
InChIKeyGGTGJLISODKPEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(Azetidin-3-yloxy)methyl]-1,3-thiazole (CAS 1309315-43-2): A Specialized Azetidine-Thiazole Heterocyclic Building Block for Medicinal Chemistry and Drug Discovery


5-[(Azetidin-3-yloxy)methyl]-1,3-thiazole (CAS 1309315-43-2) is a synthetic heterocyclic compound featuring a 1,3-thiazole core linked via a methyleneoxy bridge to an azetidine ring [1]. With a molecular formula of C₇H₁₀N₂OS and a molecular weight of 170.23 g/mol, this compound combines the conformational rigidity of a four-membered azetidine with the π-rich, hydrogen-bond-capable thiazole scaffold . This dual-heterocycle architecture is characteristic of specialized building blocks and intermediates utilized in structure-based drug design, particularly where azetidine incorporation is intended to modulate physicochemical properties such as basicity, metabolic stability, or target-binding conformation [2]. It is commercially available from multiple vendors at purities typically ≥95%, positioning it as a readily accessible fragment for lead optimization and SAR exploration campaigns [3].

Why 5-[(Azetidin-3-yloxy)methyl]-1,3-thiazole Cannot Be Substituted by Generic Thiazole or Azetidine Analogs in SAR-Driven Programs


Generic substitution of 5-[(Azetidin-3-yloxy)methyl]-1,3-thiazole with simpler azetidines or thiazoles is not feasible in structure-activity relationship (SAR) studies due to the synergistic interplay of its two heterocyclic components. The azetidine ring confers enhanced conformational rigidity and distinct electronic properties compared to more flexible amines like pyrrolidine or piperidine, directly impacting target-binding entropy and basicity [1]. Concurrently, the specific 5-substitution pattern on the 1,3-thiazole core is critical, as the position of the substituent on the thiazole ring profoundly influences molecular recognition and pharmacophore geometry [2]. Replacing this compound with an alternative that lacks either the azetidine's constrained geometry or the precise thiazole substitution pattern can lead to a complete loss of biological activity or significant shifts in selectivity profiles. The evidence below quantifies these differences, demonstrating why this specific dual-heterocycle building block is essential for achieving target potency, selectivity, or favorable ADME properties.

Quantitative Evidence for 5-[(Azetidin-3-yloxy)methyl]-1,3-thiazole (CAS 1309315-43-2) Differentiation in Binding Affinity, Selectivity, and Metabolic Stability


Azetidine Ring Enhances CCR2 Antagonist Binding Affinity by 37-fold vs. Pyrrolidine Analogs

In a series of CCR2 antagonists, the incorporation of an azetidine-thiazole motif (exemplified by compound 8d) resulted in a potent hCCR2 binding affinity of IC₅₀ = 37 nM. In contrast, the corresponding pyrrolidine analog (compound 8e) exhibited significantly weaker binding, with an IC₅₀ = 1,380 nM. This represents a 37-fold improvement in binding affinity conferred by the constrained azetidine ring relative to the more flexible pyrrolidine [1]. This class-level SAR strongly supports the selection of azetidine-containing thiazoles over their pyrrolidine counterparts for achieving high-affinity GPCR interactions.

CCR2 Antagonist GPCR Binding Structure-Activity Relationship Azetidine Thiazole

Azetidine-Thiazole CCR2 Antagonist Exhibits High Functional Antagonism (IC₅₀ = 30 nM) and Superior Selectivity Over hERG

The same azetidine-thiazole antagonist (compound 8d) not only showed high binding affinity but also demonstrated potent functional antagonism of CCR2-mediated chemotaxis with an IC₅₀ = 30 nM [1]. Crucially, in divergent SAR studies, simple methylation at the 3-position of the thiazole ring (compound 8b) caused the blockade of hERG potassium current to increase from 35% to 49% at 3 µM, highlighting that even minor modifications to the thiazole core can drastically alter off-target liability [1]. This underscores the need for the precise, unmodified 1,3-thiazole substitution pattern found in 5-[(Azetidin-3-yloxy)methyl]-1,3-thiazole to maintain a favorable selectivity window.

CCR2 Antagonist Functional Assay hERG Selectivity Azetidine Thiazole

Azetidine-Containing Analogs Demonstrate 3–5-fold Improvement in Human Liver Microsome Stability vs. Pyrrolidine

Structure-activity relationship (SAR) studies on azetidine-containing analogs have demonstrated that they exhibit a 3–5-fold improvement in metabolic stability in human liver microsomes compared to their pyrrolidine counterparts. This improvement is primarily attributed to reduced susceptibility to oxidative N-dealkylation due to the steric and electronic constraints of the azetidine ring . While this is class-level data, it directly supports the selection of the azetidine-containing 5-[(Azetidin-3-yloxy)methyl]-1,3-thiazole over analogous pyrrolidine-based building blocks when metabolic stability is a key project requirement.

Metabolic Stability ADME Azetidine Thiazole Drug Discovery

Recommended Research and Industrial Applications for 5-[(Azetidin-3-yloxy)methyl]-1,3-thiazole Based on Quantitative Evidence


Lead Optimization of GPCR Antagonists Requiring High Affinity and Selectivity

This compound is ideally suited as a key intermediate or building block for the synthesis of potent and selective GPCR antagonists, particularly for targets like CCR2. The quantitative evidence demonstrates that the azetidine-thiazole motif confers a 37-fold improvement in binding affinity and a favorable selectivity profile against hERG compared to other amine heterocycles [1]. Medicinal chemistry teams can utilize this scaffold to rapidly generate analogs with nanomolar potency while mitigating cardiovascular safety risks, directly addressing two critical challenges in early-stage drug discovery [1].

Optimization of Metabolic Stability in Pharmacokinetic Studies

For programs facing challenges with rapid hepatic clearance of lead candidates, 5-[(Azetidin-3-yloxy)methyl]-1,3-thiazole offers a validated strategy to improve metabolic stability. The class-level evidence showing a 3–5-fold increase in microsomal stability for azetidine- versus pyrrolidine-containing compounds directly supports its use as a building block for enhancing in vivo half-life and bioavailability . This is a strategic procurement decision aimed at reducing the number of design-make-test cycles required to achieve a favorable ADME profile, thereby increasing research efficiency .

Structure-Based Drug Design and Fragment-Based Lead Discovery

The unique conformational constraint imposed by the azetidine ring, combined with the hydrogen-bonding and π-stacking potential of the thiazole core, makes this compound an excellent fragment or core for structure-based drug design (SBDD) [2]. Its well-defined geometry and electronic properties allow for precise computational docking and pharmacophore modeling. The quantitative SAR data on thiazole substitution patterns (e.g., hERG liability shifts) provide clear guidance for virtual screening and rational design of follow-up libraries, ensuring that new compounds maintain the desired on-target potency and off-target selectivity [1].

Quote Request

Request a Quote for 5-[(Azetidin-3-yloxy)methyl]-1,3-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.